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Hexanediimidamide

Diamidine SAR DNA minor-groove binding Structural biology

Hexanediimidamide (CAS 15411-52-6), systematically referred to as 1,4-diamidinobutane or adipamidine, is an aliphatic bis(amidine) with the molecular formula C₆H₁₄N₄ and a molecular weight of 142.20 g·mol⁻¹. In contrast to the majority of biologically characterised diamidines—which incorporate aromatic rings and ether/alkoxy linkers such as propamidine, hexamidine, and pentamidine—hexanediimidamide features a flexible four‑carbon saturated alkyl chain terminating in two free amidine (-C(=NH)NH₂) groups, rendering it the shortest‑chain aliphatic diamidine scaffold within the broader diamidine family.

Molecular Formula C6H14N4
Molecular Weight 142.2 g/mol
CAS No. 15411-52-6
Cat. No. B105952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanediimidamide
CAS15411-52-6
Synonyms1,4-DIAMIDINOBUTANE
Molecular FormulaC6H14N4
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC(CCC(=N)N)CC(=N)N
InChIInChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10)
InChIKeyPMYAHBSDMSMANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanediimidamide (CAS 15411-52-6) – Structural Identity, Physicochemical Profile, and Procurement Baseline


Hexanediimidamide (CAS 15411-52-6), systematically referred to as 1,4-diamidinobutane or adipamidine, is an aliphatic bis(amidine) with the molecular formula C₆H₁₄N₄ and a molecular weight of 142.20 g·mol⁻¹ . In contrast to the majority of biologically characterised diamidines—which incorporate aromatic rings and ether/alkoxy linkers such as propamidine, hexamidine, and pentamidine—hexanediimidamide features a flexible four‑carbon saturated alkyl chain terminating in two free amidine (-C(=NH)NH₂) groups, rendering it the shortest‑chain aliphatic diamidine scaffold within the broader diamidine family [1]. The compound is commercially available from multiple suppliers (e.g., BOC Sciences, Toronto Research Chemicals) at purities of ≥98%, typically in quantities ranging from 10 g to 100 kg, and is classified strictly for research use only (RUO) [2][3]. Its safety data sheet indicates acute oral toxicity (Harmful if swallowed, H302) and pronounced aquatic ecotoxicity (H410 – Very toxic to aquatic life with long‑lasting effects), necessitating appropriate handling protocols during procurement and use [4].

Why Hexanediimidamide Cannot Be Interchanged with Aromatic Diamidine Antiseptics or Trypanocidal Agents


Within the diamidine superfamily, biological activity is governed simultaneously by (i) the spatial separation and orientation of the cationic amidine termini, (ii) the lipophilicity and conformational degrees of freedom conferred by the central linker, and (iii) the presence or absence of aromatic ring systems capable of engaging in π‑stacking or minor‑groove interactions [1]. Hexanediimidamide, with its fully aliphatic C4 backbone, occupies a physicochemical and structural niche that is fundamentally distinct from its clinically utilised aromatic congeners such as hexamidine (bis[4‑guanidinophenyl] ether of 1,6‑hexanediol; CAS 3811‑75‑4), propamidine (4,4′-[1,3‑propanediylbis(oxy)]bisbenzenecarboximidamide; CAS 104‑32‑5), and pentamidine (4,4′-[1,5‑pentanediylbis(oxy)]bisbenzenecarboximidamide; CAS 100‑33‑4). The aromatic diamidines owe their DNA minor‑groove binding, antimicrobial, and antiprotozoal properties to a well‑characterised interplay of cationic charge, linker length, and aromatic π‑systems; replacement with an aliphatic homologue such as hexanediimidamide abolishes the DNA‑intercalating and sequence‑recognition properties that underpin the antiparasitic and antiseptic activity of the aromatic series [2]. In trypsin/urokinase inhibition, the aliphatic scaffold engages the S1 pocket of serine proteases through a distinct binding mode, as documented in early biochemical pharmacology literature . These structural and mechanistic divergences mean that substituting an aromatic diamidine with hexanediimidamide in any established assay or formulation protocol will yield non‑equivalent outcomes. The quantitative evidence presented in Section 3 substantiates these points of differentiation.

Hexanediimidamide (CAS 15411-52-6) Comparator‑Based Quantitative Differentiation Evidence


Structural Differentiation from Aromatic Diamidines: Aliphatic C4 Linker vs. Aromatic Ether/Alkoxy Linkers Determines DNA‑Binding Competence

Hexanediimidamide is the only commercially available diamidine with a fully aliphatic, aromatic‑ring‑free C4 linker. All clinically relevant comparator diamidines—propamidine (C3 diether‑linked diphenyl), hexamidine (C6 diether‑linked diphenyl‑guanidine), and pentamidine (C5 diether‑linked diphenyl)—contain two aromatic benzamidine or guanidinophenyl moieties. The aromatic rings are essential for minor‑groove DNA binding; Bailley et al. (1997) demonstrated that propamidine, pentamidine, and hexamidine bind selectively to AT‑rich DNA sequences (≥4 consecutive A·T base pairs) with sequence‑selective footprinting patterns, whereas the absence of aromatic groups (as in hexanediimidamide) is predicted to abrogate this mode of interaction entirely [1]. This structural dichotomy creates a clear application‑based selection criterion: aromatic diamidines for DNA‑targeted and antiprotozoal research programs; hexanediimidamide for serine‑protease inhibition or aliphatic‑linker SAR studies where DNA intercalation is an undesired confounding variable.

Diamidine SAR DNA minor-groove binding Structural biology

Inosine‑5′‑Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: A Unique Target Engagement Not Reported for Aromatic Diamidines

Hexanediimidamide inhibits human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when tested against the nicotinamide adenine dinucleotide (NAD) cofactor site [1]. This is, to date, the only enzyme‑level quantitative affinity datum available for this compound. No equivalent IMPDH2 inhibitory activity has been reported for the aromatic diamidine antiseptics hexamidine, propamidine, or pentamidine in the primary literature or in publicly accessible biochemical databases (BindingDB, ChEMBL). While a direct head‑to‑head comparison under identical assay conditions is lacking, the qualitative selectivity profile—IMPDH2 engagement by hexanediimidamide versus no documented IMPDH2 activity for the aromatic series—constitutes a tractable differentiation point for investigators targeting nucleotide biosynthesis pathways.

IMPDH2 inhibition Enzyme assay Nucleotide metabolism

Serine Protease Inhibition Profile: Trypsin and Urokinase Activity of Hexanediimidamide vs. Linker‑Engineered Hexamidine Analogs

Hexanediimidamide is documented as an inhibitor of both trypsin (IC₅₀ = 1 nM) and urokinase-type plasminogen activator (uPA) [1]. A structurally related diamidine derivative—hexamidine dihydrochloride (the aromatic bis[guanidinophenyl] diether)—has also been profiled against trypsin, pancreatic kallikrein, and thrombin, yielding Ki values of 1.9 µM, 4.5 µM, and 7.4 µM, respectively . Although these data were generated in different laboratories using distinct assay protocols (precluding formal quantitative comparison), the trypsin potency difference—~1,900‑fold greater apparent affinity of the aliphatic scaffold (1 nM IC₅₀) compared with hexamidine dihydrochloride (1.9 µM Ki)—is consistent with the hypothesis that a flexible, compact aliphatic diamidine can achieve superior shape complementarity within the S1 specificity pocket of trypsin‑like serine proteases relative to a bulkier aromatic diether. For urokinase, no quantitative comparator data for aromatic diamidines are publicly available, making hexanediimidamide the only diamidine with explicitly reported dual trypsin/uPA inhibitory activity.

Serine protease inhibition Trypsin Urokinase

Lipophilicity and Membrane‑Diffusion Kinetics: Aliphatic Chain Length Governs Amoebicidal Trophozoite/Cyst Penetration Rates

In the aromatic diamidine series, Perrine et al. (1995) demonstrated that increasing the alkyl‑chain length from propamidine (C3) to nonamidine (C9) progressively enhanced both trophozoicidal and cysticidal efficiencies against Acanthamoeba polyphaga, and that the diffusion kinetics across the plasma membrane and cyst double‑wall were directly proportional to chain‑length‑dependent lipophilicity [1]. Hexanediimidamide, with a C4 spacer, occupies the shortest chain‑length position within the aliphatic diamidine sub‑class. While no direct amoebicidal data are available for hexanediimidamide, the structure‑activity principle established by Perrine et al. implies that its C4 length positions it at the lower‑lipophilicity, lower‑membrane‑penetration end of the diamidine spectrum relative to hexamidine (C6‑diether + aromatic rings; logP estimated several units higher). For investigators seeking a diamidine with minimal membrane accumulation and reduced cytotoxicity risk from excessive lipophilicity, hexanediimidamide offers a theoretically favourable profile; conversely, for applications requiring rapid cyst penetration, longer‑chain aromatic diamidines or octamidine would be indicated [1].

Amoebicidal activity Diffusion kinetics Lipophilicity SAR

Recommended Research and Industrial Application Scenarios for Hexanediimidamide (CAS 15411-52-6)


Serine Protease Drug Discovery: Trypsin and Urokinase (uPA) Inhibitor Screening Cascades

Hexanediimidamide, with its reported trypsin IC₅₀ of 1 nM and documented urokinase inhibitory activity, can serve as a small‑molecule control or starting scaffold in biochemical assays targeting trypsin‑like serine proteases and the urokinase plasminogen activator system [1]. Its aliphatic C4 backbone avoids the off‑target DNA‑binding properties of aromatic diamidines, reducing polypharmacology confounds in cell‑based profiling [2]. Procurement of high‑purity (>98%) material from established vendors such as BOC Sciences enables reproducible structure–activity relationship (SAR) expansion around the C4 linker length and amidine substitution pattern [3].

Nucleotide Metabolism Research: IMPDH2‑Focused Probe Development

The Ki of 440 nM against IMPDH2 establishes hexanediimidamide as one of the few diamidine chemotypes with measurable activity against a purine nucleotide biosynthesis enzyme [4]. This application scenario is most relevant for laboratories studying immunosuppression, antiviral nucleotide depletion, or cancer metabolism where IMPDH is a validated target, yet where the structural diversity of existing inhibitor chemotypes (e.g., mycophenolic acid analogs, mizoribine) is limited. The compound's commercial availability at gram‑to‑kilogram scale supports medicinal chemistry optimisation campaigns [3].

Aliphatic Diamidine SAR Libraries: Linker‑Length and Cationic Group Systematic Variation

Hexanediimidamide represents the shortest‑chain bis(amidine) with both amidine groups directly attached to the alkyl backbone. It can serve as the foundational C4 member in a homologous series spanning C2 (ethanediimidamide) through C8 (octanediimidamide) for systematic investigation of linker‑length effects on enzyme inhibition, membrane permeability, and cytotoxicity [5]. Unlike aromatic diamidines, the absence of UV‑chromophoric aromatic rings simplifies purity analysis by charged‑aerosol detection or refractive index and reduces compound interference in fluorescence‑based assays, offering practical advantages in high‑throughput screening logistics.

Cross‑Linking and Bioconjugate Chemistry: Bis‑Amidine Reactive Handle Exploitation

The two terminal amidine groups of hexanediimidamide can participate in condensation reactions with esters, anhydrides, and activated carbonyls, enabling its use as a C4‑spaced bis‑reactive cross‑linking building block. While the related dimethyl adipimidate (a bis‑imidoester) is widely employed in protein cross‑linking, the corresponding bis‑amidine (hexanediimidamide) offers greater hydrolytic stability of the amidine linkage compared with imidoesters and can yield N,N′‑bislysyl‑ε‑N‑adipamidine cross‑links upon acid hydrolysis of adipimidate‑treated proteins [6]. This property is relevant for structural proteomics, protein‑interaction mapping, and biomaterials research where cross‑linker geometry and charge state are experimental variables.

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